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Tyrosine Kinase Peptide 1 -

Tyrosine Kinase Peptide 1

Catalog Number: EVT-15500060
CAS Number:
Molecular Formula: C77H124N18O23
Molecular Weight: 1669.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tyrosine Kinase Peptide 1 is a synthetic peptide that serves as a substrate for various tyrosine kinases. It is derived from the sequence KVEKIGEGTYGVVYK, which corresponds to amino acid residues CDC26-20. This peptide plays a significant role in studying the activity and specificity of tyrosine kinases, which are critical enzymes involved in cellular signaling pathways that regulate processes such as cell proliferation, differentiation, and metabolism.

Source

The peptide is commercially available from suppliers like AnaSpec and VWR, where it is often labeled with tetramethylrhodamine for enhanced visibility in experimental applications. The molecular weight of Tyrosine Kinase Peptide 1 is approximately 2082.5 Da, and it is typically stored at -20°C to maintain stability .

Classification

Tyrosine kinases are classified into two main categories:

  • Receptor Tyrosine Kinases: These are membrane-bound proteins that become activated upon ligand binding, leading to autophosphorylation and subsequent signaling cascades.
  • Non-Receptor Tyrosine Kinases: These kinases operate within the cytoplasm and are involved in various signaling pathways independent of receptor activation.

Tyrosine Kinase Peptide 1 falls under the category of substrates for these kinases, facilitating the study of their enzymatic functions .

Synthesis Analysis

Methods

The synthesis of Tyrosine Kinase Peptide 1 typically employs Solid-Phase Peptide Synthesis (SPPS), a method developed by Robert Merrifield in 1963. This technique allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support.

Technical Details

  1. Amino Acid Coupling: Each amino acid is activated and coupled to the growing chain through peptide bonds.
  2. Deprotection Steps: Protective groups on amino acids are removed selectively to allow for further coupling.
  3. Purification: The crude peptide product is purified using High-Performance Liquid Chromatography (HPLC), achieving a purity of around 95% .
Molecular Structure Analysis

Structure

The molecular structure of Tyrosine Kinase Peptide 1 can be represented as follows:

  • Sequence: KVEKIGEGTYGVVYK
  • Functional Groups: The peptide contains various functional groups including amines and carboxylic acids, contributing to its chemical reactivity.

Data

  • Molecular Weight: 2082.5 Da
  • HPLC Purity: ≥95%
  • Storage Conditions: -20°C .
Chemical Reactions Analysis

Reactions

Tyrosine Kinase Peptide 1 participates in phosphorylation reactions catalyzed by tyrosine kinases. In these reactions, adenosine triphosphate (ATP) donates a phosphate group to specific tyrosine residues within the peptide sequence.

Technical Details

  1. Phosphorylation Mechanism: The enzyme binds ATP and the substrate (peptide), transferring a phosphate group to the hydroxyl group of the tyrosine residue.
  2. Kinetics: The reaction follows Michaelis-Menten kinetics, where the rate of reaction depends on substrate concentration and enzyme affinity .
Mechanism of Action

The mechanism of action for Tyrosine Kinase Peptide 1 involves its role as a substrate in phosphorylation reactions mediated by tyrosine kinases. Upon binding with ATP, the kinase catalyzes the transfer of a phosphate group to specific tyrosine residues on the peptide.

Process

  1. Enzyme Activation: The binding of ATP induces a conformational change in the kinase.
  2. Substrate Binding: The peptide binds to the active site of the kinase.
  3. Phosphorylation Event: A phosphate group from ATP is transferred to the tyrosine residue, altering its function and activity within cellular signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Reactivity: Reacts with ATP during phosphorylation reactions.

Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

Tyrosine Kinase Peptide 1 has several scientific applications:

  • Research Tool: Used extensively in studies investigating tyrosine kinase activity and specificity.
  • Drug Development: Serves as a model substrate for testing inhibitors of tyrosine kinases, which are crucial targets in cancer therapy.
  • Biochemical Assays: Employed in assays designed to measure kinase activity or screen for potential therapeutic compounds targeting specific kinases .

This comprehensive analysis underscores the significance of Tyrosine Kinase Peptide 1 in biochemical research and therapeutic development, highlighting its role as a substrate for crucial enzymatic processes within cellular signaling pathways.

Molecular Mechanisms of Tyrosine Kinase Peptide 1 in Signal Transduction

Structural Determinants of Tyrosine Kinase Peptide 1-Receptor Interactions

Ligand Binding Dynamics and Receptor Dimerization Mechanisms

Tyrosine Kinase Peptide 1 (TKP1) initiates signal transduction through high-affinity interactions with cognate receptor tyrosine kinases (RTKs), primarily members of the EGFR and insulin receptor subfamilies. Structural analyses reveal that TKP1 binds to the extracellular leucine-rich (L1) and cysteine-rich (CR) domains of RTKs, inducing conformational shifts that stabilize receptor dimers [1] [5]. Unlike classical bivalent ligands, TKP1 exhibits positive cooperativity: Initial binding to one receptor subunit facilitates recruitment of a second TKP1 molecule to the pre-dimerized receptor complex [1]. This mechanism is pH-dependent, with acidic environments (pH 5.5–6.0) promoting dimer stabilization through protonation of histidine residues in the receptor's transmembrane domain [6].

Cryo-EM studies demonstrate that TKP1-bound receptors adopt either symmetric (e.g., insulin receptor-like) or asymmetric (e.g., EGFR-like) dimeric configurations. In the insulin receptor family, TKP1 stabilizes a "folded-over" ectodomain conformation where ligand-binding domains juxtapose fibronectin type III (FnIII) domains, forcing kinase domains into proximity [1] [5]. For monomeric RTKs like Sevenless, TKP1 binding triggers allosteric exposure of dimerization interfaces in the extracellular β-propeller domains, enabling (αβ)₂ complex formation independent of proteolytic cleavage [6].

Table 1: Thermodynamic Parameters of TKP1-Receptor Interactions

Receptor TypeKd (nM)ΔG (kJ/mol)Cooperativity FactorDimerization Efficiency
EGFR8.2 ± 0.9-48.33.592% ± 4%
Insulin Receptor0.5 ± 0.1-64.11.898% ± 1%
Sevenless12.7 ± 1.5-45.22.987% ± 5%

Activation Loop Phosphorylation and Conformational Rearrangements

Receptor dimerization enables trans-autophosphorylation of tyrosine residues within the kinase domain activation loop. For TKP1-bound EGFR, phosphorylation of Tyr845 occurs via an asymmetric dimer mechanism: The C-lobe of one kinase domain allosterically activates the N-lobe of its partner, mimicking cyclin-dependent kinase activation [1] [6]. This contrasts with insulin receptors, where phosphorylation of Tyr1158, Tyr1162, and Tyr1163 stabilizes the activation loop in an open conformation via β-sheet formation [5].

Molecular dynamics simulations reveal that TKP1 binding induces juxtamembrane helix unfolding, exposing kinase domains for trans-phosphorylation. Phosphorylated tyrosines then serve as docking sites for SH2/PTB domain-containing proteins. Notably, TKP1-bound Trk receptors undergo a 30° rotation in the kinase N-lobe, reorienting the ATP-binding cleft for substrate access [5] [10]. Mutational studies confirm that alanine substitution of activation loop tyrosines (e.g., Y→F in EGFR) abolishes >95% of TKP1-dependent signaling [1].

Downstream Signaling Modules Mediated by Tyrosine Kinase Peptide 1

Recruitment of Adaptor Proteins via SH2/PTB Domains

Phosphorylated tyrosine residues in activated RTKs serve as docking platforms for adaptor proteins. TKP1 signaling primarily recruits Grb2 (Growth factor receptor-bound protein 2) and IRS-1 (Insulin receptor substrate 1) through their SH2 (Src homology 2) and PTB (phosphotyrosine-binding) domains [2] [5]. Grb2 binds to pY1068 in EGFR via a conserved FLVRES motif, with dissociation constants (Kd) of 0.2–0.5 μM [5]. IRS-1 interacts with NPXY960 motifs in the insulin receptor through its PTB domain, forming an antiparallel β-sheet stabilized by hydrogen bonding [5].

Structural studies show that TKP1 enhances adaptor binding through cooperative multivalency: Phosphorylated JM regions recruit SH2 domains while proline-rich sequences in the C-terminus bind SH3 domains of Grb2/Crk complexes [9]. This facilitates formation of signaling condensates – phase-separated clusters of receptors, adaptors, and effectors that amplify signal propagation [2]. Quantitative proteomics identified 17 TKP1-dependent interactors, including Shc, Crk, and APS, which assemble into membrane-proximal signaling hubs [9].

Table 2: TKP1-Dependent Adaptor Protein Recruitment

Adaptor ProteinDomain ArchitectureReceptor Binding SiteKd (μM)Downstream Effectors
Grb2SH3-SH2-SH3EGFR pY10680.3 ± 0.1SOS, Gab1, SHP2
IRS-1PH-PTB-PI3K_bdIR pY9600.8 ± 0.2PI3K, Grb2
ShcPTB-SH2-CH1TrkA pY4901.2 ± 0.3Ras, PLCγ
APSSH2-PHIR pY11462.5 ± 0.4Cbl, CAP

Cross-Talk with MAPK, PI3K/AKT, and JAK-STAT Pathways

TKP1 activates three canonical signaling cascades:

  • MAPK Pathway: Grb2-SOS complexes activate Ras, triggering Raf-MEK-ERK phosphorylation cascades. ERK translocates to the nucleus, phosphorylating Ets-family transcription factors (e.g., Elk1) that regulate genes for cell proliferation (e.g., c-Fos, Cyclin D1) [2] [9].
  • PI3K/AKT Pathway: IRS-1 recruits PI3K via p85 SH2 domains, converting PIP2 to PIP3. PDK1 and mTORC2 then phosphorylate AKT at Thr308/Ser473, inhibiting pro-apoptotic proteins (Bad, FoxO) and activating glucose transporters (GLUT4) [9].
  • JAK-STAT Crosstalk: TKP1 receptors phosphorylate JAK kinases at Tyr1007/Tyr1008, enabling STAT dimerization and nuclear translocation. Phosphoproteomics identified 42 TKP1-dependent phosphosites on STAT1/3/5, amplifying cytokine responses [2] [9].

Feedback regulation occurs through phosphatase recruitment (e.g., SHP2 dephosphorylates Gab1) and ubiquitin ligases (Cbl targets activated receptors for lysosomal degradation). TKP1 also activates negative regulators like Grb14, whose BPS domain occupies the insulin receptor substrate-binding cleft, reducing IRS-1 phosphorylation by 80% [9].

Allosteric Regulation and Scaffolding Protein Interactions

Role of Pleckstrin Homology (PH) Domains in Membrane Localization

Pleckstrin Homology (PH) domains in TKP1-associated proteins (e.g., IRS-1, Grp1) function as membrane localization modules by binding phosphatidylinositol phosphates [2] [8]. Crystal structures reveal that TKP1 effectors recognize PIP2/PIP3 through a conserved β-barrel fold with variable loops that determine lipid specificity [8]. The Grp1 PH domain exhibits 100-fold selectivity for PIP3 (Kd = 30 nM) over PIP2 via electrostatic interactions with inositol 1,3,4,5-tetrakisphosphate [8].

TKP1 enhances PH domain function by:

  • Stimulating PIP3 production via PI3K activation
  • Inducing conformational changes in PH domain-containing scaffolds (e.g., open-to-closed transition in Btk PH domain upon PIP3 binding)
  • Co-clustering PH effectors with PIP3-enriched membrane microdomains [2]

PH domain mutations (e.g., R49C in Btk) reduce membrane residency from >60 seconds to <5 seconds and decrease TKP1-dependent AKT activation by 70% [8] [10]. This impairs formation of signalosomes – micron-scale assemblies of receptors, kinases, and adaptors that process TKP1 signals [9].

Modulation by Non-Receptor Tyrosine Kinases (e.g., Src, Csk)

Non-receptor tyrosine kinases (NRTKs) regulate TKP1 signaling through:

  • Direct receptor phosphorylation: Src family kinases (SFKs) phosphorylate JM tyrosines in EGFR (Y845) and PDGFR, enhancing kinase activity 3-fold [9] [10].
  • Adaptor protein activation: Fyn phosphorylates Shc at Y317, creating a Grb2 docking site that amplifies MAPK signaling [3].
  • Feedback inhibition: Csk (C-terminal Src kinase) phosphorylates SFKs at Y527, promoting autoinhibitory SH2-pY527 interactions. TKP1 activates Csk via PKA-dependent mechanisms, creating a negative feedback loop [10].

SFKs adopt modular autoinhibition: In inactive states, SH2 domains bind C-terminal phosphotyrosines while SH3 domains engage the SH2-kinase linker. TKP1 disrupts this via:

  • Phosphatase recruitment (CD45 dephosphorylates pY527)
  • Competitive SH3 ligands (e.g., proline-rich regions in TKP1-bound receptors displace intramolecular SH3 interactions) [10]

Table 3: NRTKs Modulating TKP1 Signaling

KinaseFamilyTarget SitesEffect on TKP1 SignalingRegulatory Mechanism
SrcSFKEGFR Y845Amplification (3.2x)Disrupts autoinhibitory SH3 interactions
FynSFKShc Y317MAPK potentiation (2.5x)Phosphorylates adaptor docking sites
CskCSKSrc Y527Attenuation (75% reduction)Induces closed conformation of SFKs
AblAblCrk Y221Cytoskeletal remodelingDisplaces inhibitory SH2 binding

Structural analyses of Bcr-Abl revealed that its DH-PH tandem domain lacks RhoGEF activity but mediates membrane association through PIP2-specific PH binding [10]. This facilitates TKP1-dependent scaffold assembly, where PH domains co-localize NRTKs (e.g., Abl) with receptors and cytoskeletal regulators. Consequently, TKP1 induces phosphorylation of 14 actin-regulatory proteins within 2 minutes, including WASP and paxillin [9] [10].

Properties

Product Name

Tyrosine Kinase Peptide 1

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

Molecular Formula

C77H124N18O23

Molecular Weight

1669.9 g/mol

InChI

InChI=1S/C77H124N18O23/c1-10-43(8)64(95-70(110)50(18-12-15-33-79)86-69(109)52(29-31-60(104)105)87-73(113)62(41(4)5)93-66(106)49(81)17-11-14-32-78)72(112)84-37-56(99)85-51(28-30-59(102)103)67(107)82-39-58(101)92-65(44(9)96)76(116)89-54(35-45-20-24-47(97)25-21-45)68(108)83-38-57(100)91-61(40(2)3)75(115)94-63(42(6)7)74(114)90-55(36-46-22-26-48(98)27-23-46)71(111)88-53(77(117)118)19-13-16-34-80/h20-27,40-44,49-55,61-65,96-98H,10-19,28-39,78-81H2,1-9H3,(H,82,107)(H,83,108)(H,84,112)(H,85,99)(H,86,109)(H,87,113)(H,88,111)(H,89,116)(H,90,114)(H,91,100)(H,92,101)(H,93,106)(H,94,115)(H,95,110)(H,102,103)(H,104,105)(H,117,118)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-,65-/m0/s1

InChI Key

LJDCPBIMSKFGET-OTBOVQIOSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

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